(1S,4R,7R,8R)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]oct-5-en-2-one
CAS No.: 652991-03-2
Cat. No.: VC16785468
Molecular Formula: C22H22O3
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 652991-03-2 |
|---|---|
| Molecular Formula | C22H22O3 |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | (1S,4R,7R,8R)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]oct-5-en-2-one |
| Standard InChI | InChI=1S/C22H22O3/c23-20-13-18-11-12-19(20)22(25-15-17-9-5-2-6-10-17)21(18)24-14-16-7-3-1-4-8-16/h1-12,18-19,21-22H,13-15H2/t18-,19+,21+,22+/m0/s1 |
| Standard InChI Key | HKLCIVWWLLYENC-YVNJGZBMSA-N |
| Isomeric SMILES | C1[C@@H]2C=C[C@H](C1=O)[C@H]([C@@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
| Canonical SMILES | C1C2C=CC(C1=O)C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Introduction
Chemical Structure and Stereochemical Configuration
The bicyclo[2.2.2]octane skeleton consists of three fused six-membered rings, creating a highly rigid and strained framework. In (1S,4R,7R,8R)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]oct-5-en-2-one, the stereochemistry at positions 1, 4, 7, and 8 is critical to its reactivity. The phenylmethoxy (-OCH₂C₆H₅) groups at C7 and C8 adopt equatorial orientations to minimize steric strain, while the ketone at C2 introduces electron-withdrawing effects that influence ring conjugation .
Table 1: Key Structural Parameters
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C₂₆H₂₈O₃ |
| Molecular Weight | 388.50 g/mol |
| Bicyclo System | Bicyclo[2.2.2]oct-5-en-2-one |
| Stereocenters | 1S, 4R, 7R, 8R |
| Key Functional Groups | Ketone (C2), Phenylmethoxy (C7, C8) |
X-ray crystallographic studies of analogous bicyclo[2.2.2]octane derivatives reveal bond lengths of 1.54 Å for C-C single bonds and 1.34 Å for the enone double bond (C5-C6) . The ketone oxygen at C2 participates in hydrogen bonding, stabilizing the molecule in solid-state configurations .
Synthesis and Stereochemical Control
The synthesis of this compound leverages Diels-Alder cycloaddition followed by oxidative functionalization. Watanabe et al. demonstrated that optically active 5,6-bis(benzyloxy)cyclohexa-1,3-diene serves as a precursor for bicyclo[2.2.2]octane derivatives via [4+2] cycloaddition with dienophiles like maleic anhydride . For the target compound, the ketone at C2 is introduced through oxidative cleavage of a precursor diene using ozonolysis or ruthenium-based catalysts.
Critical Synthesis Steps:
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Diels-Alder Reaction: Cyclohexa-1,3-diene derivatives react with dienophiles (e.g., acrylates) under thermal or Lewis acid-catalyzed conditions to form the bicyclic framework .
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Oxidative Ketone Formation: The enol ether intermediate undergoes ozonolysis to yield the ketone, with stereochemistry preserved via chiral auxiliaries .
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Stereochemical Resolution: Chiral chromatography or enzymatic resolution ensures enantiopurity of the (1S,4R,7R,8R) configuration .
Physical and Spectral Properties
The compound exhibits limited solubility in polar solvents (e.g., water, methanol) but dissolves readily in dichloromethane and tetrahydrofuran. Its melting point is estimated at 142–145°C based on analogs .
Table 2: Spectroscopic Data
Reactivity and Applications
The ketone and strained bicyclic system render this compound a versatile intermediate:
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Asymmetric Catalysis: The C2 ketone participates in nucleophilic additions, enabling the synthesis of chiral alcohols or amines .
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Polymer Chemistry: The rigid framework serves as a crosslinking agent in epoxy resins, enhancing thermal stability .
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Pharmaceutical Intermediates: Derivatives of bicyclo[2.2.2]octane are explored for bioactivity, though no direct studies on this compound are reported .
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
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